molecular formula C8H17NO B2608363 6-Propan-2-yl-1,4-oxazepane CAS No. 1860126-79-9

6-Propan-2-yl-1,4-oxazepane

Cat. No. B2608363
M. Wt: 143.23
InChI Key: HVTRAPBQDQZBDU-UHFFFAOYSA-N
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Description

6-Propan-2-yl-1,4-oxazepane, also known as PIP-OZ, is a seven-membered heterocyclic compound. It has a molecular weight of 143.23 .


Synthesis Analysis

The synthesis of 1,4-oxazepane derivatives, such as 6-Propan-2-yl-1,4-oxazepane, has seen significant growth in recent years due to high atom economy and shorter synthetic routes . N-Propargylamines are one of the most useful and versatile building blocks in organic synthesis that are successfully transformed into many significant N-heterocycles .


Molecular Structure Analysis

The molecular formula of 6-Propan-2-yl-1,4-oxazepane is C8H17NO . The InChI code is 1S/C8H17NO/c1-7(2)8-5-9-3-4-10-6-8/h7-9H,3-6H2,1-2H3 .


Physical And Chemical Properties Analysis

6-Propan-2-yl-1,4-oxazepane is a liquid at room temperature .

Scientific Research Applications

Synthesis and Derivatives

New Routes to Heterocycles : A significant area of application for 6-Propan-2-yl-1,4-oxazepane derivatives is in the synthesis of heterocyclic compounds. N-Propargylamines, closely related to oxazepane structures, are versatile building blocks in organic synthesis, transforming into various significant N-heterocycles, including 1,4-oxazepanes. This showcases the compound's relevance in developing new synthetic routes for potentially biologically active molecules (Vessally et al., 2016).

Pharmaceutical Applications

Antibacterial Activity : Derivatives of 6-Propan-2-yl-1,4-oxazepane have been investigated for their antibacterial properties. For instance, 1,3-oxazepane derivatives of 6-nitrobenzothiazol-2-amine showed significant antibacterial activity against both gram-positive and gram-negative bacteria, highlighting their potential as novel antibacterial agents (Abbas et al., 2020).

Chemical Properties and Reactions

Ionic Liquids : Azepane, a structural component related to 6-Propan-2-yl-1,4-oxazepane, has been used to synthesize a new family of room temperature ionic liquids. These ionic liquids, derived from azepane, exhibit wide electrochemical windows, making them promising alternatives to volatile organic compounds in various applications, including as solvents and electrolytes in green chemistry (Belhocine et al., 2011).

Fungicidal Properties

Fungicidal Activity : Another application of derivatives is in the synthesis of compounds with fungicidal properties. For instance, the synthesis of 2-(1,5,3-dithiazepan-3-yl)ethanol and N,N′-bis(2-hydroxyethyl)tetrathiadiazacycloalkanes from monoethanolamine with formaldehyde and SH-acids demonstrates the potential of these heterocycles in addressing plant pathogen issues, indicating their utility in agriculture (Akhmetova et al., 2014).

Safety And Hazards

The safety information for 6-Propan-2-yl-1,4-oxazepane includes several hazard statements: H227, H302, H315, H318, H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

6-propan-2-yl-1,4-oxazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)8-5-9-3-4-10-6-8/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTRAPBQDQZBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Propan-2-yl)-1,4-oxazepane

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